4-Azido-1,2-dichlorobenzene
CAS No.: 66172-16-5
Cat. No.: VC6572715
Molecular Formula: C6H3Cl2N3
Molecular Weight: 188.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66172-16-5 |
|---|---|
| Molecular Formula | C6H3Cl2N3 |
| Molecular Weight | 188.01 |
| IUPAC Name | 4-azido-1,2-dichlorobenzene |
| Standard InChI | InChI=1S/C6H3Cl2N3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |
| Standard InChI Key | RHISYALYKJKAQH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N=[N+]=[N-])Cl)Cl |
Introduction
Molecular Identification and Physicochemical Properties
Structural and Nomenclatural Features
4-Azido-1,2-dichlorobenzene, systematically named 4-(azidomethyl)-1,2-dichlorobenzene, belongs to the class of benzyl azides. Its molecular formula is , with a molecular weight of 202.04 g/mol . The compound features a benzene ring substituted with chlorine atoms at the 1- and 2-positions and an azidomethyl group (-CHN) at the 4-position. Alternative synonyms include 3,4-dichlorobenzyl azide and (3,4-dichlorophenyl)methyl azide .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of related triazole derivatives synthesized from 4-azido-1,2-dichlorobenzene reveals characteristic peaks:
Nuclear magnetic resonance (NMR) data for derivatives include:
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NMR: A singlet at 8.08 ppm for the triazole proton and aromatic protons between 7.47–6.56 ppm .
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NMR: Peaks at 194.69 ppm (carbonyl) and 144.38 ppm (triazole carbon) .
Synthesis and Reactivity
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
4-Azido-1,2-dichlorobenzene serves as a critical azide component in CuAAC reactions, enabling the synthesis of 1,4-disubstituted 1,2,3-triazoles. A representative synthesis involves:
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Reactants: 2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde (alkyne) and 4-azido-1,2-dichlorobenzene .
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Catalyst System: Copper(II) acetate (CuAc) and sodium ascorbate (NaAsc) in a dichloromethane/water (1:1) solvent .
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Reaction Time: 8 hours at room temperature, yielding a triazole derivative with 62.19% efficiency .
The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming a triazole ring that enhances pharmacological activity.
Crystallographic and Hirshfeld Surface Analysis
Single-crystal X-ray diffraction (SCXRD) of the triazole derivative reveals:
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Stabilizing Interactions: Hydrogen bonds (C-H···O) and van der Waals forces dominate, contributing to a 9.80% free space in the unit cell .
Hirshfeld surface analysis quantifies intermolecular interactions, with H···H (44.8%), Cl···H (14.2%), and O···H (11.9%) contacts predominating .
Pharmacological Applications
Anticancer Activity
The triazole derivative 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde exhibits potent cytotoxicity:
Table 2: Cytotoxic Activity (IC, μM)
| Cell Line | 48-Hour IC | Cisplatin (48 h) | Etoposide (48 h) |
|---|---|---|---|
| Caco-2 | 16.63 ± 0.27 | 32.69 ± 0.87 | 53.81 ± 0.17 |
| HEK-293 (Normal) | >100 | 45.21 ± 0.92 | N/A |
Mechanistic studies indicate apoptosis induction via mitochondrial membrane potential (MMP) loss and reactive oxygen species (ROS) generation . Annexin V assays confirm 62% apoptosis in Caco-2 cells at 20 μM .
DNA and Protein Binding
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DNA Intercalation: Binding constant , suggesting strong intercalation into CT-DNA .
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BSA Interaction: Hydrophobic and polar interactions with bovine serum albumin (BSA), confirmed by fluorescence quenching .
| Hazard | Precautionary Measure |
|---|---|
| Inhalation | Use fume hood with >100 ft/min airflow |
| Skin Contact | Wear nitrile gloves and chemical-resistant clothing |
| Storage | Store in cool, dry conditions away from metals |
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